2-(Chloromethyl)-5-(4-chlorophenyl)-1,3-oxazole is a chemical compound characterized by its unique structure, which includes a chloromethyl group and a 4-chlorophenyl substituent attached to the oxazole ring. Its molecular formula is C10H7Cl2NO, and it has a molecular weight of 228.07 g/mol . The compound is part of the oxazole family, which is known for its diverse biological activities and applications in medicinal chemistry.
The synthesis of 2-(Chloromethyl)-5-(4-chlorophenyl)-1,3-oxazole typically involves several steps:
2-(Chloromethyl)-5-(4-chlorophenyl)-1,3-oxazole finds applications primarily in medicinal chemistry as a building block for synthesizing more complex molecules with potential therapeutic effects. Its derivatives may be explored for their efficacy in treating conditions such as cancer or infections due to their anticipated biological activities. Additionally, it serves as a useful intermediate in organic synthesis for developing novel chemical entities .
Interaction studies involving 2-(Chloromethyl)-5-(4-chlorophenyl)-1,3-oxazole are crucial for understanding its potential biological mechanisms. Molecular docking studies can provide insights into how this compound interacts with various biological targets, such as enzymes or receptors involved in disease pathways. These studies help elucidate the structure-activity relationship of oxazole derivatives and guide further drug development efforts .
Several compounds share structural similarities with 2-(Chloromethyl)-5-(4-chlorophenyl)-1,3-oxazole. Below is a comparison highlighting its uniqueness:
Compound Name | Structure Features | Biological Activity |
---|---|---|
5-(4-Chlorophenyl)-1,3-oxazole | Lacks chloromethyl group | Antimicrobial properties reported |
2-Chloro-5-methyl-1,3-oxazole | Contains methyl instead of chloromethyl | Potent anticancer activity |
4-Chloromethyl-5-methyl-1,3-oxazole | Similar structure but different substituents | Anticancer and antimicrobial effects |
2-Arylamino-5-(4-chlorophenyl)-1,3-oxazole | Contains an arylamino group | Enhanced biological activity |
The presence of both a chloromethyl and a 4-chlorophenyl group in 2-(Chloromethyl)-5-(4-chlorophenyl)-1,3-oxazole enhances its reactivity and potential biological activity compared to other similar compounds. This unique combination may lead to novel therapeutic applications that are not achievable with other derivatives.
Corrosive;Irritant